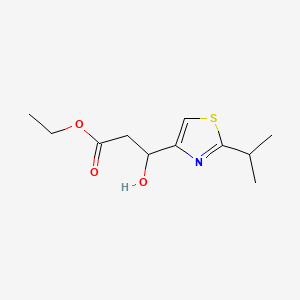![molecular formula C14H18ClN5O4 B13668038 Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate](/img/structure/B13668038.png)
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate is a chemical compound that features a purine base with a Boc-protected amino group and an ethyl ester functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate typically involves multiple steps. One common approach is to start with the purine base, which is then chlorinated to introduce the chloro group at the 6-position. The amino group is protected using the tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. The final step involves esterification to introduce the ethyl ester functionality .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents.
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solutions.
Major Products Formed
Substitution: Products with different substituents replacing the chloro group.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
科学的研究の応用
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, which can be removed to reveal the active amine functionality, allowing the compound to engage in further chemical or biological interactions .
類似化合物との比較
Similar Compounds
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate: Similar structure but with an additional Boc group.
2-(Boc-amino)ethyl bromide: A simpler compound with a Boc-protected amino group and a bromide functionality.
Uniqueness
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate is unique due to its combination of a purine base, a Boc-protected amino group, and an ethyl ester functionality.
特性
分子式 |
C14H18ClN5O4 |
|---|---|
分子量 |
355.78 g/mol |
IUPAC名 |
ethyl 2-[6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]purin-9-yl]acetate |
InChI |
InChI=1S/C14H18ClN5O4/c1-5-23-8(21)6-20-7-16-9-10(15)17-12(18-11(9)20)19-13(22)24-14(2,3)4/h7H,5-6H2,1-4H3,(H,17,18,19,22) |
InChIキー |
SLCYGHNGEORWMQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13667993.png)







